silane CAS No. 821779-82-2](/img/structure/B12551070.png)
[2,4-Bis(2-methylbutan-2-yl)phenoxy](trimethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(2-methylbutan-2-yl)phenoxysilane is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenoxy group substituted with two 2-methylbutan-2-yl groups and a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(2-methylbutan-2-yl)phenoxysilane typically involves the reaction of 2,4-bis(2-methylbutan-2-yl)phenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2,4-bis(2-methylbutan-2-yl)phenol+trimethylsilyl chloride→2,4-Bis(2-methylbutan-2-yl)phenoxysilane+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Bis(2-methylbutan-2-yl)phenoxysilane can undergo various types of chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions to form quinones.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding phenol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the trimethylsilyl group.
Major Products Formed
Oxidation: Quinones
Substitution: Various substituted phenoxy derivatives
Hydrolysis: 2,4-bis(2-methylbutan-2-yl)phenol
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,4-Bis(2-methylbutan-2-yl)phenoxysilane is used as a precursor for the synthesis of other complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis.
Biology and Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Bis(2-methylbutan-2-yl)phenoxysilane is not well-studied. its reactivity is primarily influenced by the presence of the phenoxy and trimethylsilyl groups. The phenoxy group can participate in various electrophilic and nucleophilic reactions, while the trimethylsilyl group can be easily removed or substituted, allowing for further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetic acid
- bis[2,4-bis(2-methylbutan-2-yl)phenyl] [4-(2-methylbutan-2-yl)phenyl] phosphite
Uniqueness
Compared to similar compounds, 2,4-Bis(2-methylbutan-2-yl)phenoxysilane is unique due to the presence of the trimethylsilyl group, which imparts distinct reactivity and functionalization potential. This makes it a versatile intermediate in organic synthesis and potentially valuable in various applications.
Propriétés
Numéro CAS |
821779-82-2 |
|---|---|
Formule moléculaire |
C19H34OSi |
Poids moléculaire |
306.6 g/mol |
Nom IUPAC |
[2,4-bis(2-methylbutan-2-yl)phenoxy]-trimethylsilane |
InChI |
InChI=1S/C19H34OSi/c1-10-18(3,4)15-12-13-17(20-21(7,8)9)16(14-15)19(5,6)11-2/h12-14H,10-11H2,1-9H3 |
Clé InChI |
IMOFGVKVZYFAPI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)C1=CC(=C(C=C1)O[Si](C)(C)C)C(C)(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Isoindole-1,3(2H)-dione, 2-[[(2,2,2-trifluoroethyl)sulfonyl]oxy]-](/img/structure/B12550987.png)

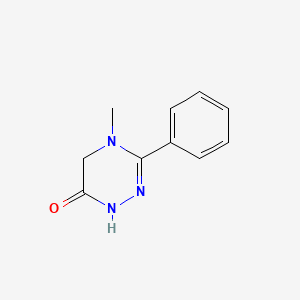
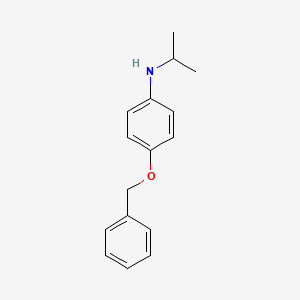
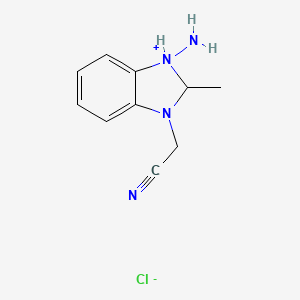
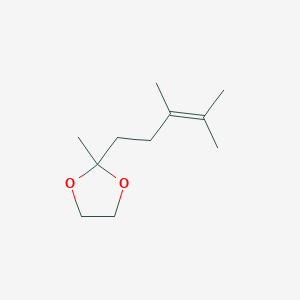

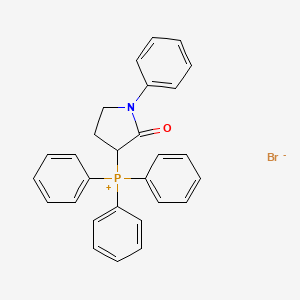
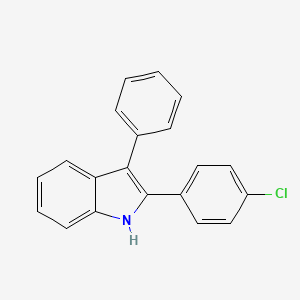
![Propanoic acid, 2-[(aminothioxomethyl)hydrazono]-, methyl ester](/img/structure/B12551044.png)


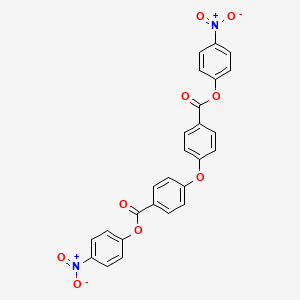
![ethyl (Z)-2-[(E)-hydrazinylidenemethyl]-3-hydroxybut-2-enoate](/img/structure/B12551069.png)
